Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that contains a piperazine ring, a thiazole ring, and an ethyl carboxylate group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Ethyl carboxylate is an ester formed from ethanol and carboxylic acid .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate are not available, there are general methods for synthesizing piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Biological Activities of Hybrid Molecules : Compounds containing Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3-thiazole nucleus have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against test microorganisms, with a few exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Mycobacterium Tuberculosis Inhibition : Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives have been designed and screened for inhibiting Mycobacterium tuberculosis DNA GyrB ATPase. Some compounds showed promising inhibition, highlighting potential applications in tuberculosis treatment (Reddy et al., 2014).
Antimicrobial and Antifungal Properties : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives showed significant antibacterial and antifungal activities, which could be valuable in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Hypoglycemic Agents : Some derivatives, like Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have been found to be dual-acting hypoglycemic agents, activating both glucokinase and PPARγ, and showing efficacy in reducing glucose levels in mice (Song et al., 2011).
Thiazole-Aminopiperidine Hybrids for Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing significant activity and low cytotoxicity, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).
Synthesis of New Piperidine Substituted Benzothiazole Derivatives : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine, producing compounds with notable antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Activity of Pyridine Derivatives : The derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate exhibited variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Activity of Novel Compounds : Novel compounds bearing imidazo[1,2-a]pyridine-3-carboxamide structures showed considerable antimycobacterial activity, making them candidates for further research in tuberculosis treatment (Lv et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines : New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one showed significant antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
properties
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUBRNKFXTMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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